2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 1,2-dihydroacenaphthylene-5-amine . The reaction conditions include maintaining the temperature at room temperature and using acetone as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiourea derivatives.
Scientific Research Applications
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial, antifungal, and antioxidant properties.
Medicine: Explored for its potential as an antitubercular and anticancer agent.
Industry: Utilized in the extraction and separation of transition metals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form chelates with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its thiourea moiety can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)pyridine-3-carboxamide
- 2-chloro-N-(1,2-dihydroacenaphthylen-5-yl)-4,5-difluorobenzamide
Uniqueness
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique due to its specific structure, which combines a thiourea moiety with a chlorobenzamide group. This unique structure allows it to form stable metal complexes and exhibit diverse biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZGCCMDOOOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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